ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate is a complex organic compound with a molecular formula of C19H16N2O3. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-(1H-pyrazol-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1H-pyrazol-1-yl)benzoate
- 4-(1H-pyrazol-1-yl)benzoyl chloride
- 4-(1H-pyrazol-1-yl)benzoic acid
Uniqueness
Ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate is unique due to its dual functional groups: the ester group and the pyrazole ring.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-[(4-pyrazol-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-19(24)15-4-8-16(9-5-15)21-18(23)14-6-10-17(11-7-14)22-13-3-12-20-22/h3-13H,2H2,1H3,(H,21,23) |
InChI Key |
QQYYSLRPNUNNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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